molecular formula C21H24N4S B14929218 (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide

(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide

Cat. No.: B14929218
M. Wt: 364.5 g/mol
InChI Key: WMLKNIFLXSMSNV-UBKPWBPPSA-N
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Description

(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-thiazole intermediate, followed by the introduction of the pyrazole moiety. The final step involves the formation of the ethenyl cyanide group through a coupling reaction. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-pyrazol-4-YL)-1-ethenyl cyanide: Lacks the dimethyl groups on the pyrazole ring.

    (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl amine: Contains an amine group instead of a cyano group.

Uniqueness

The presence of both adamantyl and cyano groups in (E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

(E)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1,3-dimethylpyrazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C21H24N4S/c1-13-18(11-25(2)24-13)6-17(10-22)20-23-19(12-26-20)21-7-14-3-15(8-21)5-16(4-14)9-21/h6,11-12,14-16H,3-5,7-9H2,1-2H3/b17-6+

InChI Key

WMLKNIFLXSMSNV-UBKPWBPPSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C(\C#N)/C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C

Canonical SMILES

CC1=NN(C=C1C=C(C#N)C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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